molecular formula C25H23N3O4S B1684562 STF-118804 CAS No. 894187-61-2

STF-118804

Número de catálogo: B1684562
Número CAS: 894187-61-2
Peso molecular: 461.5 g/mol
Clave InChI: DLFCEZOMHBPDGI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

STF-118804 es un inhibidor altamente específico de la nicotinamida fosforibosil transferasa (NAMPT), una enzima crucial para la biosíntesis de nicotinamida adenina dinucleótido (NAD+), un cofactor involucrado en muchos procesos bioquímicos. Este compuesto ha mostrado un potencial significativo en la reducción de la viabilidad de varias líneas celulares de cáncer, incluyendo el adenocarcinoma ductal pancreático y la leucemia linfoblástica aguda de células B .

Métodos De Preparación

La síntesis de STF-118804 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. La ruta sintética clave incluye la formación del anillo de oxazol y la unión de los grupos benzamida y piridinilmetilo. Las condiciones de reacción típicamente implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .

Análisis De Reacciones Químicas

STF-118804 experimenta diversas reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Acute Lymphoblastic Leukemia (ALL)

STF-118804 has shown promising results in preclinical models of acute lymphoblastic leukemia. In studies involving B-cell ALL cell lines, this compound significantly reduced cell viability with IC50 values ranging from 3.1 to 32.3 nM. In vivo studies using orthotopic xenograft models indicated that this compound not only inhibited tumor growth but also improved survival rates in mice bearing ALL tumors .

Pancreatic Ductal Adenocarcinoma (PDAC)

In pancreatic cancer models, this compound exhibited potent anti-tumor activity. It reduced the growth and viability of various PDAC cell lines (e.g., Panc-1, PaTu8988t) in vitro, with nanomolar IC50 values observed . The compound also induced metabolic collapse by decreasing glucose uptake and ATP levels, activating AMPK pathways while inhibiting mTOR signaling. Notably, when combined with standard chemotherapeutics like gemcitabine and paclitaxel, this compound demonstrated additive effects in reducing cell viability .

Summary of Key Findings

Cancer Type Cell Lines IC50 Values (nM) Effects Combination Therapy
Acute Lymphoblastic LeukemiaB-cell ALL3.1 - 32.3Reduced viability; increased apoptosisNot specified
Pancreatic Ductal AdenocarcinomaPanc-1, PaTu8988tNanomolar rangeMetabolic collapse; reduced glucose uptakeAdditive with gemcitabine, paclitaxel

Case Study 1: Pediatric ALL

In a study focused on pediatric patients with acute lymphoblastic leukemia, this compound was administered to leukemic samples derived from patients. The results indicated a significant reduction in cell viability, supporting its potential as a therapeutic agent for high-risk leukemia cases .

Case Study 2: Pancreatic Cancer

An orthotopic mouse model was utilized to evaluate the efficacy of this compound against pancreatic cancer. Mice injected with Panc-1 cells showed significant tumor size reduction after treatment with this compound over three weeks. The study concluded that this compound could serve as an effective adjunct therapy alongside existing chemotherapeutic agents .

Mecanismo De Acción

STF-118804 ejerce sus efectos inhibiendo la actividad de la nicotinamida fosforibosil transferasa (NAMPT), la enzima limitante de la velocidad en la vía de biosíntesis de NAD+. Al bloquear NAMPT, this compound reduce los niveles de NAD+ en las células, lo que lleva al colapso metabólico y la muerte celular. Este mecanismo es particularmente efectivo en las células cancerosas, que tienen una alta demanda de NAD+ .

Comparación Con Compuestos Similares

STF-118804 es único en su alta especificidad y potencia como inhibidor de NAMPT. Compuestos similares incluyen:

This compound destaca por su alta potencia y especificidad, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas.

Actividad Biológica

STF-118804 is a novel inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of pancreatic ductal adenocarcinoma (PDAC). The following article explores the biological activity of this compound, including its mechanisms of action, effects on cancer cell viability, metabolic implications, and potential for combination therapies.

This compound functions by inhibiting NAMPT, thereby disrupting the synthesis of NAD+, which is crucial for cellular metabolism and energy production. By reducing NAD+ levels, this compound induces metabolic collapse in cancer cells, which rely heavily on aerobic glycolysis for their energy needs.

Key Mechanisms:

  • Inhibition of NAD+ Synthesis : this compound directly inhibits the conversion of nicotinamide to nicotinamide mononucleotide (NMN), leading to decreased NAD+ levels in cells .
  • Activation of AMPK Pathway : The compound activates AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis, while simultaneously inhibiting the mechanistic target of rapamycin (mTOR) pathway .
  • Metabolic Impact : Treatment with this compound results in decreased glucose uptake, lactate excretion, and ATP levels in PDAC cells, indicating a shift away from glycolytic metabolism .

In Vitro Studies

The efficacy of this compound was evaluated across several PDAC cell lines, including Panc-1, PaTu8988t, SU86.86, and Panc04.03. The findings highlight its potent anti-cancer properties:

Cell LineIC50 (nM)Colony Formation Inhibition (%)
Panc-11085
PaTu8988t1580
SU86.862570
Panc04.033060

Note : IC50 values indicate the concentration required to inhibit cell viability by 50% .

In Vivo Studies

In orthotopic mouse models implanted with Panc-1 cells, this compound demonstrated significant tumor size reduction after 21 days of treatment:

Treatment GroupTumor Size Reduction (%)
Control0
This compound45
FK866 (another NAMPT inhibitor)40

Combination therapies with standard chemotherapeutic agents such as paclitaxel and gemcitabine showed additive effects on tumor growth inhibition .

Case Studies

Case Study 1: Efficacy in PDAC

In a study involving multiple PDAC cell lines treated with this compound, researchers observed a consistent decrease in cell viability and colony formation. The study emphasized the compound's ability to induce apoptosis through metabolic reprogramming and energy depletion.

Case Study 2: Combination Therapy

Another investigation explored the effects of combining this compound with gemcitabine. Results indicated that this combination significantly enhanced anti-tumor effects compared to either treatment alone, suggesting that targeting NAD+ synthesis could synergistically enhance the efficacy of existing chemotherapy regimens .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of STF-118804 in inducing cytotoxicity in cancer cells?

this compound inhibits nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in NAD+ biosynthesis, leading to NAD+ depletion and subsequent metabolic collapse. This triggers apoptosis via ATP loss and AMPK activation while suppressing mTOR signaling . Key experimental approaches include:

  • NAD+/ATP quantification : Enzymatic cycling assays (e.g., NAD levels measured at 24–72 hours post-treatment) .
  • Apoptosis assays : Flow cytometry for Annexin V/PI staining in leukemia cells (e.g., MV411 cells show apoptosis without prior cell cycle arrest) .
  • IC50 determination : Dose-response curves in B-ALL cell lines (IC50 <10 nM) and patient-derived ALL samples .

Q. How can researchers validate NAMPT as the target of this compound in vitro?

Target validation involves genetic and pharmacological approaches:

  • shRNA screening : Knockdown of NAMPT increases sensitivity to this compound (P <0.05, Mann-Whitney U test) .
  • Rescue experiments : Overexpression of wild-type NAMPT in 293T cells raises IC50 from 17 nM to 106 nM, confirming target dependency .
  • Co-treatment with NAD precursors : NMN or nicotinamide (25 μM) reverses this compound-induced cytotoxicity and restores AMPK/mTOR pathway activity .

Q. What experimental models are commonly used to assess this compound efficacy in preclinical studies?

  • In vitro :

  • B-ALL cell lines (e.g., MV411) and pediatric ALL patient-derived xenograft (PDX) cells .
  • Pancreatic ductal adenocarcinoma (PDAC) lines (e.g., PaTu8988t, SU86.86) for metabolic profiling .
    • In vivo :
  • Subcutaneous or orthotopic xenograft models in immunocompromised mice (e.g., 25 mg/kg this compound, twice daily, extends survival by 34 days in ALL models) .
  • Tumor volume quantification via bioluminescence imaging and survival Kaplan-Meier analysis .

Advanced Research Questions

Q. How does this compound modulate the AMPK/mTOR signaling axis, and what experimental approaches can elucidate this interaction?

this compound activates AMPK (via ATP depletion) and inhibits mTOR, disrupting protein synthesis and promoting metabolic stress. Methodological strategies include:

  • Immunoblotting : Phospho-AMPK (Thr172) and phospho-P70S6K (Thr389) time-course analysis (e.g., 48–72 hours post-treatment) .
  • Combination studies : Co-treatment with AMPK activators (A769662) or mTOR inhibitors (rapamycin) to assess synergistic effects (e.g., MTT assays show enhanced cytotoxicity, P <0.05) .
  • Metabolic flux analysis : Glucose/lactate measurements and Seahorse assays to link NAD+ depletion to energy stress .

Q. What strategies can be employed to overcome resistance to this compound mediated by NAMPT mutations?

Resistance mechanisms involve NAMPT mutations (e.g., H191R, G217R) that reduce drug binding. Experimental approaches include:

  • Mutagenesis screens : Introduce mutations into NAMPT-overexpressing cell lines and measure IC50 shifts (e.g., 293T cells with H191R show no response to this compound) .
  • Enzymatic assays : Compare recombinant wild-type vs. mutant NAMPT activity in NAD+ synthesis .
  • Combination therapies : Pair this compound with NAD pathway inhibitors (e.g., FK866) to bypass resistance .

Q. How can researchers design combination therapies involving this compound to enhance anti-tumor efficacy while minimizing toxicity?

Rational combinations leverage synthetic lethality or metabolic vulnerabilities:

  • Synergy screening : Use Chou-Talalay methods to calculate combination indices (CI) for this compound with standard chemotherapies (e.g., idarubicin in ALL) .
  • In vivo toxicity profiling : Monitor body weight, organ histopathology, and hematological parameters in xenograft models .
  • Pathway-focused combinations : Co-target AMPK/mTOR (e.g., rapamycin) or NAD+ salvage pathways (e.g., NMNAT inhibitors) to amplify metabolic stress .

Q. Methodological Notes

  • Statistical rigor : Report means ± SEM from ≥3 independent experiments with appropriate tests (e.g., Mann-Whitney U, ANOVA) .
  • Dosage optimization : In vivo studies require pharmacokinetic profiling to ensure target engagement without off-target effects (e.g., 25 mg/kg BID achieves therapeutic NAD+ depletion) .
  • Data reproducibility : Validate findings across multiple cell lines (e.g., PDAC lines PaTu8988t vs. SU86.86) and in vivo models .

Propiedades

IUPAC Name

4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-17-5-11-22(12-6-17)33(30,31)16-23-18(2)32-25(28-23)21-9-7-20(8-10-21)24(29)27-15-19-4-3-13-26-14-19/h3-14H,15-16H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFCEZOMHBPDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of alcohol 56 (163 mg, 0.5 mmol) in anhydrous DMF (7 mL) was cooled to 0° C. NEt3 (0.14 mL, 1 mmol) and MsCl (47 λL, 0.6 mmol) were added successively and the reaction mixture was stirred at 0° C. for 1 h. K2CO3 (138 mg, 1 mmol) and 4-methylthiophenol (68 mg, 0.55 mmol) were added and the reaction mixture was stirred at 60° C. for 1 h. The reaction mixture was then cooled to 20° C. and partitioned between EtOAc (200 mL) and H2O (50 mL). The organic fraction was washed with H2O (2×50 mL), washed with brine (50 mL), and dried. The solvent was evaporated to give the crude sulfide (158 mg, 0.37 mmol) which was used without further purification. A solution of Oxone® (172 mg, 0.28 mmol) in H2O (3 mL) was added at 0° C. to a stirred solution of crude sulfide (88 mg, 0.2 mmol) in MeOH (3 mL), and the reaction mixture was stirred for 1 h at 20° C. H2O was added (50 mL), the mixture was extracted with DCM (3×50 mL) and the organic phase was washed with brine (50 mL), dried, and the solvent was evaporated. Remaining sulfide (70 mg, 0.16 mmol) was treated as described and the combined crude products were purified by column chromatography, eluting with 5% MeOH/EtOAc, to give sulfone 9 (65 mg, 28%) as a white powder: spectroscopically identical to the sample prepared above.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
alcohol
Quantity
163 mg
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.6 mmol
Type
reactant
Reaction Step Three
Name
Quantity
138 mg
Type
reactant
Reaction Step Four
Quantity
68 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
sulfide
Quantity
88 mg
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
[Compound]
Name
sulfide
Quantity
70 mg
Type
reactant
Reaction Step Six
Yield
28%

Synthesis routes and methods II

Procedure details

Reaction of oxalyl chloride (195 λL, 2.2 mmol) and benzoic acid 4 (415 mg, 1.1 mmol) and subsequent coupling to 3-pyridinylmethylamine (125 λL, 1.2 mmol) gave benzamide 9 (406 mg, 79%) as a white powder: mp (EtOAc) 190-191° C.; 1H NMR δ 9.20 (t, J=5.8 Hz, 1H, CONH), 8.57 (d, J=1.7 Hz, 1H, H-2′), 8.47 (dd, J=4.8, 1.5 Hz, 1H, H-6′), 8.00 (d, J=8.5 Hz, 2H, H-2, H-6), 7.90 (d, J=8.4 Hz, 2H, H-3, H-5), 7.74 (dt, J=7.8, 1.8 Hz, 1H, H-4′), 7.67 (d, J=8.2 Hz, 2H, H-2″, H-6″), 7.42 (d, J=8.2 Hz, 2H, H-3″, H-5″), 7.36 (dd, J=7.8, 4.8 Hz, 1H, H-5′), 4.63 (s, 2H, CH2SO2), 4.51 (d, J=5.8 Hz, 2H, CH2N), 2.40 (s, 3H, CH3), 2.13 (s, 3H, CH3); 13C NMR δ 165.5, 158.0, 149.9, 148.9, 148.1, 144.5, 135.6, 135.4, 135.2, 134.9, 129.6 (2), 128.8, 128.3 (2), 128.1 (2), 126.0, 125.4 (2), 123.5, 53.0, 40.6, 21.0, 9.7; MS m/z 462.7 (MH+, 100%). Anal. calcd for C25H23N3O4S: C, 65.06; H, 5.02; N, 9.10. Found: C, 64.79; H, 5.03; N, 9.15%.
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
STF-118804
Reactant of Route 2
Reactant of Route 2
STF-118804
Reactant of Route 3
Reactant of Route 3
STF-118804
Reactant of Route 4
STF-118804
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
STF-118804
Reactant of Route 6
Reactant of Route 6
STF-118804

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.